molecular formula C10H7F3N2O B1607583 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 419534-37-5

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1607583
CAS No.: 419534-37-5
M. Wt: 228.17 g/mol
InChI Key: QRMBMSKLEQIKLX-UHFFFAOYSA-N
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Description

“2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H7F3N2O . It has a molecular weight of 228.17 .


Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16) .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Characterization

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide has been used as a primary compound in the synthesis of novel compounds. For example, Yang Man-li (2008) synthesized six kinds of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol, and their structures were identified using elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

In Heterocyclic Synthesis

The compound plays a crucial role as a synthon in heterocyclic synthesis. Gouda (2014) discussed its use as a building block for the synthesis of polyfunctionalized heterocyclic compounds, highlighting its versatility and reactivity in creating diverse structures (Gouda, 2014).

Antimicrobial Evaluation

This compound has been utilized in the development of antimicrobial agents. Darwish et al. (2014) synthesized various heterocycles incorporating a sulfamoyl moiety using this compound, which demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Synthesis of Biologically Active Derivatives

The compound has also been used for synthesizing biologically interesting derivatives. Fadda et al. (2010) utilized 2-cyano-N-(tetrahydrocarbazole)acetamide for the synthesis of arylazocarbazole derivatives, showcasing its utility in producing compounds of biological interest (Fadda et al., 2010).

Novel Applications in Chemistry

Other innovative applications include the use of related compounds in various chemical reactions. For instance, Banks et al. (1996) explored perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] asa new site-selective electrophilic fluorinating agent, demonstrating the compound's potential in specialized chemical processes (Banks et al., 1996).

Use in Synthesis of Heterocyclic Systems

The compound is a key intermediate for the synthesis of various synthetically useful and novel heterocyclic systems. Gouda et al. (2015) provided a comprehensive survey of the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an important derivative for creating diverse heterocyclic structures (Gouda et al., 2015).

Electrophore Reagent Applications

The compound's derivatives have been explored as electrophore reagents. Lu and Giese (2000) synthesized a related compound and demonstrated its application in trace organic analysis, underscoring the compound's utility in analytical chemistry (Lu & Giese, 2000).

Role in Antitumor Activity Studies

Compounds derived from this compound have been studied for their antitumor activities. Shams et al. (2010) investigated derivatives for their inhibitory effects on various cancer cell lines, indicating the potential for these compounds in cancer research (Shams et al., 2010).

Safety and Hazards

The safety data sheet for “2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide” indicates that it is harmful if swallowed . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide are currently unknown

Mode of Action

It’s known that the compound can inhibit certain biochemical processes . The specific interactions between the compound and its targets, and the resulting changes, are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently lacking .

Properties

IUPAC Name

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMBMSKLEQIKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368540
Record name 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419534-37-5
Record name 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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